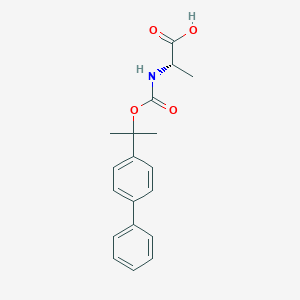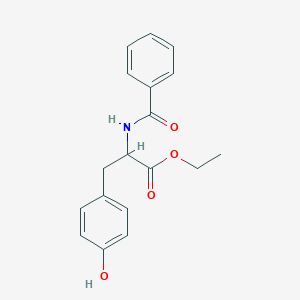
Bpoc-ala-OH
概要
説明
Bpoc-ala-OH, also known as N-alpha-(2-(p-biphenylyl)-2-propyloxycarbonyl)-L-alanine, is a derivative of alanine. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. This compound is particularly valuable in the field of organic chemistry for the protection of amino groups during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bpoc-ala-OH typically involves the protection of the amino group of L-alanine. One common method is the reaction of L-alanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium with tert-butyl alcohol as a co-solvent. The product is then extracted and purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient extraction and purification systems to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions is common in industrial settings to maintain consistency and quality.
化学反応の分析
Types of Reactions
Bpoc-ala-OH undergoes various chemical reactions, including:
Substitution Reactions: The Bpoc group can be substituted with other protecting groups or functional groups.
Deprotection Reactions: The Bpoc group can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like carbonyldiimidazole.
Common Reagents and Conditions
Substitution Reactions: Reagents like di-tert-butyl dicarbonate and bases such as sodium hydroxide.
Deprotection Reactions: Trifluoroacetic acid or hydrochloric acid in dioxane.
Coupling Reactions: Carbonyldiimidazole in anhydrous dichloromethane.
Major Products Formed
Substitution Reactions: Various Bpoc-protected amino acids.
Deprotection Reactions: Free amino acids.
Coupling Reactions: Peptides and peptidomimetics.
科学的研究の応用
Bpoc-ala-OH is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis and in the preparation of hybrid tripeptidomimetics.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Bpoc-ala-OH primarily involves its role as a protecting group in peptide synthesis. The Bpoc group protects the amino group of alanine, preventing unwanted side reactions during peptide bond formation. The Bpoc group can be selectively removed under mild acidic conditions, allowing for the sequential addition of amino acids to form peptides. This selective protection and deprotection mechanism is crucial for the synthesis of complex peptides and proteins .
類似化合物との比較
Similar Compounds
- N-alpha-(tert-Butoxycarbonyl)-L-alanine (Boc-Ala-OH)
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-alanine (Fmoc-Ala-OH)
- N-alpha-(Benzyloxycarbonyl)-L-alanine (Z-Ala-OH)
Uniqueness
Bpoc-ala-OH is unique due to its stability and ease of removal under mild conditions. Compared to Boc-Ala-OH, which requires harsher conditions for deprotection, this compound offers a more gentle and selective deprotection process. This makes it particularly useful in the synthesis of sensitive peptides and proteins .
特性
IUPAC Name |
(2S)-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-13(17(21)22)20-18(23)24-19(2,3)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,20,23)(H,21,22)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBDJSRNVBUKTE-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427197 | |
| Record name | N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23631-89-2 | |
| Record name | N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the optimal deprotection conditions for Bpoc-Ala-OH during peptide synthesis?
A1: this compound can be efficiently deprotected from the N-terminus of peptides using a solution of 0.5% trifluoroacetic acid in dichloromethane [, ]. This process generates a carbocation intermediate, and using scavengers like thiophenol or benzyl mercaptan can significantly improve the reaction yield by preventing unwanted side reactions [, ].
Q2: Why are thioethers inefficient scavengers in the deprotection of Bpoc-amino acids?
A2: Research suggests that thioethers show poor efficiency in scavenging the carbocation intermediate formed during Bpoc deprotection [, ]. This inefficiency is likely due to their lower reactivity compared to thiols like thiophenol and benzyl mercaptan, which demonstrate significantly higher scavenging efficiency in this reaction [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















